Balofloxacin

Description

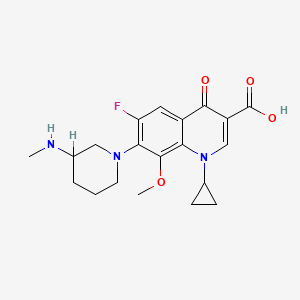

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQLHRYJBWGORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046695 | |

| Record name | Balofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127294-70-6 | |

| Record name | Balofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127294-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127294706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q022B63JPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Balofloxacin's Mechanism of Action Against Resistant Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other fluoroquinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] The rise of antibiotic resistance, however, poses a significant challenge to the clinical efficacy of balofloxacin. This guide provides an in-depth technical overview of balofloxacin's mechanism of action, with a particular focus on its interaction with resistant bacterial strains. We will explore the molecular basis of resistance, present available quantitative data on its activity, detail relevant experimental protocols, and visualize the key pathways involved.

Core Mechanism of Action

Balofloxacin exerts its bactericidal effects by forming a stable ternary complex with DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme on the DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[1]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for relieving the torsional stress that accumulates during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[3]

-

Topoisomerase IV: This enzyme is crucial for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[3]

Mechanisms of Resistance to Balofloxacin

Bacterial resistance to balofloxacin, and fluoroquinolones in general, primarily arises from three main mechanisms: target site mutations, altered drug accumulation via efflux pumps, and plasmid-mediated resistance.[1][4][5]

Target Site Mutations

The most clinically significant mechanism of resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4][6] These mutations lead to amino acid substitutions that reduce the binding affinity of balofloxacin to its target enzymes, thereby decreasing its inhibitory effect.

Common mutations associated with resistance include:

-

Staphylococcus aureus : Ser84 alterations in GyrA and Ser80 or Glu84 changes in ParC.[7][8]

-

Streptococcus pneumoniae : Ser81 alterations in GyrA and Ser79 or Asp83 changes in ParC.[9][10]

-

Escherichia coli : Ser83 and Asp87 alterations in GyrA and Ser80 and Glu84 changes in ParC.[2][4][11]

The level of resistance often correlates with the number of mutations, with double mutants (harboring mutations in both gyrA and parC) exhibiting significantly higher resistance levels.[12]

Efflux Pump Overexpression

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[5][13] Overexpression of these pumps is a significant contributor to fluoroquinolone resistance. Key efflux pumps implicated in fluoroquinolone resistance include:

-

NorA: A member of the major facilitator superfamily (MFS) found in Staphylococcus aureus, which can extrude hydrophilic fluoroquinolones.[1][14]

-

AcrAB-TolC: A resistance-nodulation-division (RND) family efflux pump in Escherichia coli and other Gram-negative bacteria, known for its broad substrate specificity that includes many fluoroquinolones.[10][15][16]

Plasmid-Mediated Resistance

Resistance can also be acquired through the horizontal transfer of plasmids carrying resistance genes. These genes can encode for:

-

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones.

-

Aminoglycoside acetyltransferase (AAC(6')-Ib-cr): This enzyme can modify and inactivate certain fluoroquinolones.

-

Efflux pumps: Plasmids can also carry genes for efflux pumps, such as QepA and OqxAB.

Quantitative Data on Balofloxacin Activity

The following tables summarize available quantitative data on the activity of balofloxacin and other fluoroquinolones against susceptible and resistant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Balofloxacin and Comparators against Resistant Staphylococcus epidermidis

| Bacterial Strain | Relevant Genotype | Balofloxacin MIC (µg/mL) | Gatifloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |

| Quinolone-Susceptible | Wild-type gyrA, parC | ≤ 0.5 | ≤ 0.5 | ≤ 0.5 |

| Quinolone-Resistant | gyrA (Ser84Phe) + parC (Ser80Phe) | 1 - 25 | 1 - 40 | 0.04 - 30 |

Data from a study on S. epidermidis isolates from ocular infections.[2][17] The range reflects MICs for six resistant strains identified.

Table 2: Representative MICs of Fluoroquinolones against Streptococcus pneumoniae with Characterized Resistance Mutations

| Strain Type | Relevant Genotype | Ciprofloxacin MIC (µg/mL) | Sparfloxacin MIC (µg/mL) |

| Wild-Type | Wild-type gyrA, parC | 1-2 | 0.25 |

| Single Mutant | gyrA (Ser81Phe) | 1-2 | 2 |

| Single Mutant | parC (Ser79Phe) | 8-16 | 0.25 |

| Double Mutant | gyrA (Ser81Phe) + parC (Ser79Phe) | 64 | 4 |

Data from a study on S. pneumoniae; specific data for balofloxacin was not provided in this study.[9]

Table 3: IC50 Values of Quinolones against DNA Gyrase and Topoisomerase IV from Enterococcus faecalis

| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |

| Levofloxacin | 28.1 | 8.49 |

| Ciprofloxacin | 27.8 | 9.30 |

| Sparfloxacin | 25.7 | 19.1 |

| Gatifloxacin | 5.60 | 4.24 |

| Sitafloxacin | 1.38 | 1.42 |

Data from a study on E. faecalis; specific data for balofloxacin was not provided in this study.[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of fluoroquinolone resistance are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Balofloxacin stock solution

Procedure:

-

Prepare serial twofold dilutions of balofloxacin in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the standardized bacterial suspension.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of balofloxacin at which there is no visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

-

Balofloxacin at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing relaxed plasmid DNA, assay buffer, and varying concentrations of balofloxacin.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel and visualize the DNA bands under UV light.

-

The concentration of balofloxacin that inhibits supercoiling by 50% (IC50) can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP, MgCl₂, potassium glutamate, Tris-HCl)

-

Balofloxacin at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Set up reaction mixtures containing kDNA, assay buffer, and varying concentrations of balofloxacin.

-

Initiate the reaction by adding topoisomerase IV.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction.

-

Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the large kDNA network remains in the well.

-

Stain the gel and visualize the decatenated DNA.

-

The IC50 is the concentration of balofloxacin that inhibits decatenation by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.

Conclusion

The clinical utility of balofloxacin is threatened by the emergence of resistant bacterial strains. A thorough understanding of the molecular mechanisms underpinning this resistance is paramount for the development of strategies to circumvent it. Target site mutations, particularly in gyrA and parC, and the overexpression of efflux pumps are the primary drivers of balofloxacin resistance. While quantitative data specifically for balofloxacin against a wide array of resistant mutants remains somewhat limited in the public domain, the available information, in conjunction with data from other fluoroquinolones, provides a clear picture of the resistance landscape. The experimental protocols detailed herein offer standardized methods for the continued surveillance and investigation of balofloxacin's efficacy. Future research should focus on generating more comprehensive quantitative data for balofloxacin to aid in the development of novel derivatives or combination therapies that can overcome existing resistance mechanisms.

References

- 1. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uaeh.edu.mx [uaeh.edu.mx]

- 3. Detection of grlA and gyrA Mutations in 344 Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutation Supply and Relative Fitness Shape the Genotypes of Ciprofloxacin-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of gyrA, gyrB, grlA and grlB mutations in fluoroquinolone-resistant clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of grlA, grlB, gyrA, and gyrB mutations in 116 unrelated isolates of Staphylococcus aureus and effects of mutations on ciprofloxacin MIC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sparfloxacin resistance in clinical isolates of Streptococcus pneumoniae: involvement of multiple mutations in gyrA and parC genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolone Resistance Mutations in Streptococcus pneumoniae GyrA and ParC Proteins: Mechanistic Insights into Quinolone Action from Enzymatic Analysis, Intracellular Levels, and Phenotypes of Wild-Type and Mutant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Enhanced Expression of the Multidrug Efflux Pumps AcrAB and AcrEF Associated with Insertion Element Transposition in Escherichia coli Mutants Selected with a Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression of multidrug efflux pump genes acrAB-tolC, mdfA, and norE in Escherichia coli clinical isolates as a function of fluoroquinolone and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Activity of Balofloxacin Against Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Balofloxacin, a fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. The document details the antimicrobial susceptibility, mechanism of action, and the experimental methodologies used to determine its efficacy.

Introduction to Balofloxacin

Balofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is recognized for its potent antibacterial properties, which have been evaluated for the treatment of various infections. Like other fluoroquinolones, Balofloxacin's efficacy stems from its ability to interfere with essential bacterial DNA processes.

Mechanism of Action

The bactericidal action of Balofloxacin is achieved through the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Balofloxacin induces breaks in the bacterial DNA, ultimately leading to cell death.[1]

Signaling Pathway of Fluoroquinolone Action

Caption: Mechanism of action of Balofloxacin in Gram-positive bacteria.

In Vitro Susceptibility Data

The in vitro activity of Balofloxacin and other comparative fluoroquinolones against various Gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Staphylococcus aureus

| Strain | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | Ofloxacin | - | 2 | 0.25-2 |

| Methicillin-Resistant S. aureus (MRSA) | Ofloxacin | - | 2 | 0.25-2 |

| MRSA | Delafloxacin | - | 1 | - |

| Vancomycin-Intermediate S. aureus (VISA) | Delafloxacin | - | 1 | - |

| Vancomycin-Resistant S. aureus (VRSA) | Delafloxacin | - | 4 | - |

Note: Data for Balofloxacin against S. aureus was not specifically found in the provided search results. Ofloxacin and Delafloxacin are presented as related fluoroquinolones.[2][3]

Coagulase-Negative Staphylococci (CoNS)

| Strain | Antibiotic | MIC90 (µg/mL) |

| Norfloxacin-Resistant CoNS | l-Ofloxacin | 4 |

| Rifampin-Resistant CoNS | l-Ofloxacin | 0.25 |

Note: l-Ofloxacin is a stereoisomer of ofloxacin.[4]

Streptococcus pneumoniae

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Moxifloxacin | 0.012 | 0.012 | 0.064-1.500 |

Note: Data for Balofloxacin against S. pneumoniae was not specifically found. Moxifloxacin is presented as a related fluoroquinolone.[5]

Enterococcus Species

| Strain | Antibiotic | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | Ofloxacin | 8 | 1-16 |

| Enterococcus faecium | Ofloxacin | 8 | 2-8 |

Note: Data for Balofloxacin against Enterococcus species was not specifically found. Ofloxacin is presented as a related fluoroquinolone.[2]

Experimental Protocols for Susceptibility Testing

The determination of in vitro antimicrobial susceptibility is crucial for evaluating the efficacy of antibiotics like Balofloxacin. The following are detailed methodologies for common susceptibility testing techniques.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.[6][7]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]

-

Inoculation: The prepared dilutions of the antimicrobial agent in microtiter plates are inoculated with the standardized bacterial suspension.[9]

-

Incubation: The inoculated plates are incubated under controlled conditions, typically at 35°C for 16-20 hours.[10]

-

MIC Determination: The MIC is identified as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, often considered a reference method.

-

Preparation of Agar Plates: Serial twofold dilutions of the antimicrobial agent are incorporated into molten agar medium (e.g., Mueller-Hinton agar). The agar is then poured into petri dishes and allowed to solidify.[11]

-

Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different antibiotic concentrations.

-

Incubation: The plates are incubated under appropriate conditions until growth is clearly visible on the control plate (without antibiotic).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.[12]

Experimental Workflow for In Vitro Susceptibility Testing

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Susceptibility in vitro of gram-positive aerobe and anaerobe bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delafloxacin activity against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of l-ofloxacin against norfloxacin-resistant coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]

- 6. In vitro antimicrobial susceptibility in clinical isolates of Enterococcus species [scielo.org.mx]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. goldbio.com [goldbio.com]

- 11. woah.org [woah.org]

- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Balofloxacin and Its Derivatives: A Technical Guide

This guide provides an in-depth overview of the spectroscopic techniques used for the analysis of Balofloxacin, a fourth-generation fluoroquinolone antibiotic, and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of analytical workflows.

Introduction to Balofloxacin

Balofloxacin is a potent antibacterial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid, lends itself to various spectroscopic analytical methods crucial for its identification, quantification, and stability studies.[1][3] The analysis of its derivatives and degradation products is equally important in drug development and quality control.[3][4][5]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of Balofloxacin in pharmaceutical formulations.[1][2][6] The method is valued for its simplicity, speed, and cost-effectiveness.[1][2]

Quantitative Data

| Parameter | Value | Solvent/Conditions | Reference |

| λmax (Zero Order) | 286 nm, 289 nm, 290 nm, 298 nm | Distilled Water, Methanol, 0.1N NaOH | [1][7][8][9] |

| λmax (First Order Derivative) | 276 nm, 285.7 nm, 295 nm | Methanol | [1][8][10] |

| λmax (Second Order Derivative) | 266 nm, 300 nm | Not Specified | [8][10] |

| Linearity Range | 1-9 µg/ml, 2-10 µg/ml, 10-30 µg/ml, 10-50 µg/ml, 10-100 µg/ml | 0.1N NaOH, Methanol, Distilled Water | [1][2][7][8][9] |

| Correlation Coefficient (r²) | > 0.999 | Various | [2][7] |

Experimental Protocol: UV-Vis Spectrophotometric Determination

This protocol outlines a general procedure for the quantitative analysis of Balofloxacin in a tablet formulation.

Instrumentation:

-

A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[1]

Reagents and Solutions:

-

Methanol (analytical grade)[1]

-

0.1N Sodium Hydroxide[9]

-

Distilled Water[7]

-

Balofloxacin reference standard

Standard Stock Solution Preparation:

-

Accurately weigh 10 mg of Balofloxacin reference standard and transfer it to a 100 ml volumetric flask.

-

Dissolve the standard in the chosen solvent (e.g., methanol).

-

Make up the volume to the mark with the same solvent to obtain a concentration of 100 µg/ml.

Sample Preparation (from Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of Balofloxacin and transfer it to a 100 ml volumetric flask.

-

Add approximately 50 ml of the solvent and sonicate for 30 minutes to ensure complete dissolution.[1]

-

Make up the volume to the mark with the solvent.

-

Filter the solution through a Whatman filter paper No. 41.[1]

-

Further dilute the filtrate with the solvent to obtain a final concentration within the linear range (e.g., 10 µg/ml).

Procedure:

-

Scan the prepared standard and sample solutions over the wavelength range of 200-400 nm against a solvent blank.[1]

-

Measure the absorbance at the predetermined λmax.

-

Calculate the concentration of Balofloxacin in the sample by comparing its absorbance with that of the standard solution.

Experimental Workflow

Caption: UV-Vis Spectrophotometric Analysis Workflow for Balofloxacin.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the determination of Balofloxacin and its metabolites in biological fluids and for the characterization of its degradation products.[3][11][12]

Quantitative and Qualitative Data

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Matrix | Reference |

| Balofloxacin | 390.4 | 346.1, 318.1, 290.1 | Human Plasma | [11] |

| Decarbonylated Metabolite | 346.2 | - | Rat Plasma, Urine, Feces | [12] |

| Decarboxylated Metabolite | 346.2 | - | Rat Plasma, Urine, Feces | [12] |

| Desmethylated Metabolite | 376.2 | - | Rat Plasma, Urine, Feces | [12] |

| Methylated Metabolite | 404.2 | - | Rat Plasma, Urine, Feces | [12] |

| Degradation Product 1 (DP-1) | 194 | - | Stress Conditions | [3] |

| Degradation Product 2 (DP-2) | 359 | - | Stress Conditions | [3] |

| Degradation Product 3 (DP-3) | 365 | - | Stress Conditions | [3] |

Experimental Protocol: LC-ESI-MS/MS for Balofloxacin in Human Plasma

This protocol is adapted for the determination of Balofloxacin in a biological matrix.[11]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with an Electrospray Ionization (ESI) Tandem Mass Spectrometer.[11]

-

Agilent ZORBAX 300SB C18 column (2.1 mm x 150 mm).[11]

Reagents and Solutions:

-

Methanol (HPLC grade)[11]

-

Water (HPLC grade)[11]

-

Ammonium Acetate (CH₃COONH₄)[11]

-

Mobile Phase: Methanol-water (10 mM CH₃COONH₄, pH 3.0) = 40:60 (v/v).[11]

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard.

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Vortex and centrifuge the mixture.

-

Separate and evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

-

Flow Rate: 0.4 mL/min.[12]

-

Injection Volume: Appropriate for the system.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion to a specific product ion for both Balofloxacin and the internal standard.

Logical Relationship: Balofloxacin Metabolic Pathway

References

- 1. ijcmas.com [ijcmas.com]

- 2. jpsionline.com [jpsionline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]

- 5. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. ajphr.com [ajphr.com]

- 10. researchgate.net [researchgate.net]

- 11. High performance liquid chromatography-electrospray ionization mass spectrometric determination of balofloxacin in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and structural characterization of in vivo metabolites of balofloxacin in rat plasma, urine and feces samples using Q-TOF/LC/ESI/MS/MS : In silico toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Balofloxacin: A Comprehensive Technical Guide on Solubility, Stability, and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of balofloxacin, a fourth-generation fluoroquinolone antibiotic. The following sections detail its solubility characteristics, stability profile under various stress conditions, and degradation pathways, presenting key data in a structured format to aid in research, formulation development, and analytical method development.

Balofloxacin Solubility Profile

Balofloxacin is described as a white or off-white crystalline solid that is odorless and has a bitter taste.[1] Its solubility is a critical factor in its formulation and bioavailability. The drug exhibits limited solubility in aqueous media, a common characteristic of many fluoroquinolones.

Balofloxacin is sparingly soluble in aqueous buffers.[2] It is practically insoluble in water and ethyl acetate, slightly soluble in methanol and 0.1 mol/L sodium hydroxide solution, and soluble in glacial acetic acid and 0.1 mol/L hydrochloric acid solutions.[1] For research and laboratory purposes, stock solutions are typically prepared using organic solvents. Balofloxacin is soluble in dimethyl sulfoxide (DMSO), with warming, and dimethylformamide (DMF).[2] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve balofloxacin in DMF and then dilute it with the aqueous buffer of choice.[2] It is advised not to store the aqueous solution for more than one day.[2]

Table 1: Solubility of Balofloxacin in Various Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[2], 0.67 mg/mL | Requires warming[2]; Ultrasonic assistance may be needed[3][4] |

| Dimethylformamide (DMF) | ~10 mg/mL[2] | - |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[2] | - |

| Water | < 0.1 mg/mL (insoluble)[3][4] | - |

| Glacial Acetic Acid | Readily soluble[1] | - |

| 0.1 mol/L Hydrochloric Acid | Soluble[1] | - |

| Methanol | Slightly soluble[1] | - |

| 0.1 mol/L Sodium Hydroxide | Slightly soluble[1] | - |

| Ethyl Acetate | Insoluble[1] | - |

Stability of Balofloxacin

The stability of balofloxacin is a key determinant of its shelf-life, storage conditions, and compatibility with other substances in a formulation. As a solid, balofloxacin is stable for at least four years when stored at -20°C.[2] Stability studies in solution have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Forced degradation studies have shown that balofloxacin is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, neutral, thermal, and photolytic stress.[5][6][7][8]

Table 2: Summary of Balofloxacin Stability under Forced Degradation Conditions

| Stress Condition | Observations | Reference |

| Acidic Hydrolysis | Significant degradation observed. | [5][6][7][8] |

| (e.g., 0.1N, 1.0N, 2.0N HCl at elevated temperatures) | One major degradation product is typically formed.[5][6][7] The degradation follows first-order kinetics, with the rate increasing with acid concentration and temperature.[5] The highest degradation was observed in 2.0 N HCl at 75°C.[5][6][7] | |

| Alkaline Hydrolysis | Stable.[5][6][7] Some studies report minor degradation with the formation of two degradation products.[8] | [5][6][7][8] |

| (e.g., 0.1N NaOH at elevated temperatures) | ||

| Neutral Hydrolysis | Stable.[5][6][7][8] | [5][6][7][8] |

| (e.g., Water at elevated temperatures) | ||

| Oxidative Degradation | Degradation observed. | [6][8][9] |

| (e.g., 3% H₂O₂) | One study identified three degradation products under oxidative stress.[8] Another study showed 17.3% degradation after 96 hours of incubation with 3% H₂O₂.[9] | |

| Thermal Degradation | No considerable degradation observed.[6][8] | [6][8] |

| (e.g., Dry heat, wet heat) | ||

| Photolytic Degradation | No considerable degradation observed.[6][8] Balofloxacin is noted to be very stable under irradiation with long-wave UV light (UVA).[7] | [6][7][8] |

| (e.g., UV light) |

Balofloxacin Degradation Studies

Understanding the degradation pathways of balofloxacin is crucial for identifying potential impurities and ensuring the safety and efficacy of the drug product. Degradation studies, particularly under forced conditions, help in the development of stability-indicating analytical methods.

Under acidic hydrolysis, balofloxacin degrades to form at least one major product.[5][6][7] Oxidative stress also leads to the formation of multiple degradation products.[8][9] A study involving various stress conditions identified three main degradation products (DP-1, DP-2, and DP-3) formed under acidic, basic, and oxidative stress.[8]

Table 3: Identified Degradation Products of Balofloxacin

| Degradation Product | m/z | Formation Condition(s) |

| DP-1 | 194 | Acidic, Basic, Oxidative[8] |

| DP-2 | 359 | Acidic, Basic, Oxidative[8] |

| DP-3 | 365 | Acidic, Basic, Oxidative[8] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of solubility, stability, and degradation studies. Below are summaries of typical experimental protocols cited in the literature.

Solubility Determination

A common method for determining the solubility of balofloxacin involves preparing a saturated solution of the compound in the solvent of interest. The suspension is typically agitated for a specified period at a constant temperature to ensure equilibrium is reached. Subsequently, the solution is filtered, and the concentration of balofloxacin in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is fundamental for assessing the stability of balofloxacin and separating it from its degradation products.

Table 4: Example of a Stability-Indicating RP-HPLC Method for Balofloxacin

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., Grace Smart, 250 x 4.6 mm, 5 µm)[5][6][7] |

| Mobile Phase | Water: Acetonitrile: Triethylamine (72:28:1 v/v/v), pH adjusted to 3.0 with ortho-phosphoric acid[5][6][7] |

| Detection Wavelength | 294 nm[5][6][7] |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | Typically 20 µL |

| Temperature | Ambient |

Forced Degradation Studies Protocol

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method.

-

Acidic Hydrolysis: A stock solution of balofloxacin (e.g., 1 mg/mL) is prepared in a strong acid (e.g., 2.0 N HCl) and heated in a water bath (e.g., at 80 ± 2°C) for a specific duration (e.g., 3 hours).[5] Samples are withdrawn at intervals, neutralized, and analyzed by HPLC.

-

Alkaline Hydrolysis: A similar procedure to acidic hydrolysis is followed, using a strong base (e.g., 2.0 N NaOH).[5]

-

Neutral Hydrolysis: The drug is refluxed in water under similar conditions as acid and base hydrolysis.[5]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a specified period.[9]

-

Thermal Degradation: The solid drug is exposed to dry heat (e.g., in an oven) or wet heat for a defined period.

-

Photolytic Degradation: The drug solution is exposed to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.2x10⁶ lux hours).[8]

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of balofloxacin.

Logical Relationship of Balofloxacin Stability

Caption: Stability profile of balofloxacin under various conditions.

References

- 1. CN107343879A - Balofloxacin pharmaceutical composition, preparation method and applications - Google Patents [patents.google.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Balofloxacin CAS#: 127294-70-6 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. phmethods.net [phmethods.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

The Core Mechanism of Balofloxacin: A Technical Guide to its Interaction with Bacterial DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other members of the fluoroquinolone class, its bactericidal action stems from the inhibition of essential bacterial enzymes responsible for DNA replication, repair, and recombination: DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth exploration of the mode of action of Balofloxacin, focusing on its molecular interactions with these topoisomerase enzymes and the subsequent effects on bacterial DNA. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this antibiotic's mechanism.

Mode of Action: Targeting Bacterial Type II Topoisomerases

The primary targets of Balofloxacin are two type II topoisomerase enzymes crucial for bacterial survival: DNA gyrase and topoisomerase IV. These enzymes manage the topological state of DNA within the bacterial cell.

DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the DNA. This process is vital for relieving the torsional stress that arises during DNA replication and transcription. By inhibiting DNA gyrase, Balofloxacin prevents the relaxation of the DNA supercoils, leading to a halt in these critical cellular processes.[1][2]

Topoisomerase IV: This enzyme plays a key role in the decatenation, or unlinking, of daughter DNA molecules following replication. Inhibition of topoisomerase IV by Balofloxacin results in the inability of the replicated chromosomes to segregate into daughter cells, thereby blocking cell division.[1][2]

The interaction of Balofloxacin with these enzymes leads to the formation of a stable ternary complex, consisting of the enzyme, the DNA, and the drug molecule. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand DNA breaks. These breaks trigger the SOS response in bacteria and ultimately lead to cell death.

Quantitative Data: In Vitro Activity of Balofloxacin

The in vitro efficacy of Balofloxacin is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its 50% inhibitory concentration (IC50) against its target enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of Balofloxacin Against Various Bacterial Isolates

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (MRSA) | 0.078 | [3] |

| Pseudomonas aeruginosa | - | 0.078 | [3] |

| Escherichia coli | - | - | [3] |

| Enterococcus faecalis | - | - | [4] |

| Streptococcus pneumoniae | Penicillin-sensitive | 0.03 (MIC90) | [5] |

| Streptococcus pneumoniae | Penicillin-resistant | 0.03 (MIC90) | [5] |

| Streptococcus pneumoniae | Quinolone-resistant | 1 (MIC90) | [5] |

Table 2: Comparative IC50 Values of Fluoroquinolones Against DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase | 126 | [1] |

| Ciprofloxacin | Staphylococcus aureus | Topoisomerase IV | 2.58 | [1] |

| Levofloxacin | Staphylococcus aureus | DNA Gyrase | 31.6 | [1] |

| Levofloxacin | Staphylococcus aureus | Topoisomerase IV | 2.15 | [1] |

| Moxifloxacin | Staphylococcus aureus | DNA Gyrase | 3.21 | [1] |

| Moxifloxacin | Staphylococcus aureus | Topoisomerase IV | 1.62 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mode of action of fluoroquinolones like Balofloxacin.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of compounds like Balofloxacin on this activity.

Materials:

-

Relaxed pBR322 DNA

-

E. coli or other bacterial DNA gyrase

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 500 µg/mL BSA)

-

Balofloxacin (or other test compound) at various concentrations

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K (optional)

-

Chloroform:isoamyl alcohol (24:1) (optional)

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, an appropriate amount of relaxed pBR322 DNA (e.g., 0.2 µg), and sterile water to a volume of 18 µL.

-

Add 1 µL of Balofloxacin at the desired final concentration (a vehicle control with DMSO or water should be included).

-

Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

(Optional) For cleaner results, add Proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 30 minutes, followed by extraction with chloroform:isoamyl alcohol.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of Balofloxacin.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by fluoroquinolones.

Materials:

-

Kinetoplast DNA (kDNA), a network of catenated DNA circles

-

E. coli or other bacterial topoisomerase IV

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM MgCl₂, 500 mM potassium glutamate, 50 mM DTT, 2.5 mM ATP, 250 µg/mL BSA)

-

Balofloxacin (or other test compound) at various concentrations

-

Stop Solution/Loading Dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, an appropriate amount of kDNA (e.g., 200 ng), and sterile water to a volume of 18 µL.

-

Add 1 µL of Balofloxacin at the desired final concentration (include a vehicle control).

-

Start the reaction by adding 1 µL of topoisomerase IV (e.g., 1 unit).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Stain the gel and visualize. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles migrating into the gel with increasing concentrations of Balofloxacin.

DNA Cleavage Assay

This assay directly measures the formation of the drug-enzyme-DNA ternary complex, which results in DNA cleavage.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

DNA gyrase or topoisomerase IV

-

5X Cleavage Buffer (similar to assay buffers but may lack ATP for gyrase cleavage assays)

-

Balofloxacin (or other test compound) at various concentrations

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Cleavage Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and sterile water to a volume of 18 µL.

-

Add 1 µL of Balofloxacin at various concentrations.

-

Add 1 µL of DNA gyrase or topoisomerase IV.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the enzymatic reaction and trap the cleavage complex by adding SDS to a final concentration of 0.2-1%.

-

Add Proteinase K to a final concentration of 0.1-0.5 mg/mL and incubate at 37-50°C for 30-60 minutes to digest the protein covalently bound to the DNA.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate supercoiled, nicked (single-strand break), and linear (double-strand break) DNA.

-

Stain the gel and visualize. An increase in the linear DNA band with increasing drug concentration indicates drug-induced stabilization of the cleavable complex.

Conclusion

Balofloxacin exerts its potent bactericidal effects through the targeted inhibition of bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts essential cellular processes of DNA replication, transcription, and cell division, ultimately leading to bacterial cell death. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Balofloxacin and other novel fluoroquinolone antibiotics. A thorough understanding of the molecular interactions between these drugs and their targets is paramount for the development of new therapeutic agents and for combating the growing challenge of antibiotic resistance.

References

- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inspiralis.com [inspiralis.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Susceptibility to Five Common Antibiotics and Their Resistance Pattern in Clinical Enterococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Balofloxacin's Target Enzyme Inhibition and Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory activity and binding affinity of balofloxacin, a fluoroquinolone antibiotic, against its primary bacterial targets: DNA gyrase and topoisomerase IV. Balofloxacin demonstrates potent inhibitory action against these essential type II topoisomerase enzymes, which are critical for bacterial DNA replication, repair, and recombination.[1] This document compiles quantitative data on balofloxacin's inhibitory concentrations (IC50), details the experimental protocols for determining these values, and visualizes the drug's mechanism of action and experimental workflows.

Introduction

Balofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other fluoroquinolones, its bactericidal effect is achieved by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV.[1] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[1] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper cell division.[1] By forming a stable complex with the enzyme-DNA intermediate, balofloxacin traps the enzymes in a state where they have cleaved the DNA but are unable to reseal it, leading to double-strand DNA breaks and ultimately, bacterial cell death. Understanding the specific inhibitory concentrations and binding affinities of balofloxacin against these target enzymes is crucial for drug development, predicting efficacy, and understanding resistance mechanisms.

Target Enzyme Inhibition: Quantitative Data

The inhibitory activity of balofloxacin against DNA gyrase and topoisomerase IV has been quantified by determining its 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

| Target Enzyme | Bacterial Species | IC50 (µg/mL) |

| DNA Gyrase | Staphylococcus aureus | 3.0 |

| Topoisomerase IV | Staphylococcus aureus | 3.2 |

| DNA Gyrase | Escherichia coli | 1.3 |

| Topoisomerase IV | Escherichia coli | 12.5 |

Table 1: Balofloxacin IC50 Values against Target Enzymes

Mechanism of Action: Signaling Pathway

Balofloxacin's mechanism of action involves the disruption of the normal catalytic cycle of DNA gyrase and topoisomerase IV. The drug intercalates into the DNA at the site of enzyme-mediated cleavage, forming a ternary complex. This complex stabilizes the cleaved DNA strands and prevents their re-ligation, leading to an accumulation of double-strand breaks.

References

Initial investigation of Balofloxacin for respiratory tract infections

An In-depth Technical Guide on the Initial Investigation of Balofloxacin for Respiratory Tract Infections

Introduction

Balofloxacin is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class of drugs.[1] Developed in South Korea, it has been investigated for its efficacy in treating various bacterial infections, including those of the respiratory tract.[1] Like other fluoroquinolones, balofloxacin exhibits activity against a range of Gram-positive and Gram-negative bacteria.[2][3] This technical guide provides a comprehensive overview of the initial investigations into balofloxacin for the treatment of respiratory tract infections, summarizing its mechanism of action, pharmacokinetic profile, in vitro activity, and early clinical findings. This document is intended for researchers, scientists, and professionals involved in drug development and infectious disease research.

Mechanism of Action

Balofloxacin's bactericidal effect stems from its ability to inhibit essential bacterial enzymes involved in DNA replication.[1][3] It targets both DNA gyrase and topoisomerase IV.[1][3]

-

Inhibition of DNA Gyrase : This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription. By inhibiting DNA gyrase, balofloxacin prevents the relaxation of supercoiled DNA, thereby halting DNA synthesis.[3]

-

Inhibition of Topoisomerase IV : This enzyme plays a key role in separating interlinked daughter DNA molecules following replication. Balofloxacin's inhibition of topoisomerase IV disrupts the segregation of replicated chromosomes into daughter cells, preventing bacterial cell division and proliferation.[3]

This dual-targeting mechanism contributes to its potent antibacterial activity and results in bacterial cell death.[1][3] Balofloxacin has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[2][4]

Pharmacokinetics

The pharmacokinetic profile of balofloxacin has been evaluated in preclinical animal studies, providing insights into its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of Balofloxacin in Animal Models

| Parameter | Mouse | Rat | Dog |

| Oral Bioavailability | 19.03% | 87.50% | 87.73% |

| Elimination Half-Life (IV) | 0.92 h | 1.33 h | 6.38 h |

| Urinary Excretion (24h, oral) | 4.91% | 21.77% | 22.49% |

| Data sourced from a study on the pharmacokinetics of balofloxacin in mice, rats, and dogs.[5] |

The data indicates that balofloxacin is almost completely absorbed after oral administration in rats and dogs.[5] The primary route of metabolism is in the liver, with elimination occurring through both urine and feces.[2] A human study indicated a half-life of approximately 7 to 8 hours.[2]

In Vitro Activity Against Respiratory Pathogens

Fluoroquinolones are recognized for their activity against common respiratory pathogens.[6] The primary bacterial causes of acute exacerbations of chronic bronchitis (AECB) and community-acquired pneumonia (CAP) include Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[7][8] While specific minimum inhibitory concentration (MIC) data for balofloxacin was not detailed in the initial literature, its efficacy against S. pneumoniae has been noted.[2][4] Newer fluoroquinolones have been developed to enhance in vitro activity against a broad range of respiratory tract pathogens.[6]

Clinical Studies in Respiratory Tract Infections

Initial clinical investigations of balofloxacin for respiratory tract infections have been conducted, primarily in small-scale studies. These studies provide preliminary evidence of its clinical utility.

Table 2: Summary of Early Clinical Trials of Balofloxacin in Respiratory Tract Infections

| Study | Number of Patients | Diagnoses | Dosage | Duration | Clinical Efficacy | Side Effects |

| Obana et al. (1995) | 7 | Acute tonsillitis (1), Acute bronchitis (3), Bronchopneumonia (1), Acute exacerbation of chronic bronchitis (1), Infected asthma (1) | 400 mg/day | 4-7 days | Good in 5 cases, Poor in 2 cases | None reported |

| Suzuki et al. | 5 | Respiratory infections | 200 or 400 mg (b.i.d.) | 3-14 days | Excellent in 2, Good in 1, Fair in 1, Unevaluable in 1 | CNS (1), GI tract (2) |

| Data sourced from early clinical studies on balofloxacin.[9][10] |

Experimental Protocols

The methodologies employed in these early-phase clinical trials were fundamental to assessing the efficacy and safety of balofloxacin.

-

Patient Selection : Patients were enrolled based on a clinical diagnosis of respiratory tract infections, such as acute bronchitis, bronchopneumonia, and acute exacerbations of chronic bronchitis.[9]

-

Treatment Regimen : Oral balofloxacin was administered at doses ranging from 400 mg once daily to 200 or 400 mg twice daily.[9][10] The duration of treatment typically ranged from 3 to 14 days, depending on the nature and severity of the infection.[9][10]

-

Efficacy Evaluation : Clinical efficacy was assessed based on the resolution of symptoms and signs of infection. The outcomes were generally categorized as excellent, good, fair, or poor.[9][10]

-

Safety Monitoring : Patients were monitored for the occurrence of adverse events, and laboratory tests were conducted to detect any drug-related abnormalities.[10]

Safety and Tolerability

The safety profile of balofloxacin is consistent with that of other fluoroquinolones.

-

Common Adverse Effects : The most frequently reported side effects are gastrointestinal, including nausea, diarrhea, and stomach pain.[2][11] Central nervous system effects such as dizziness and headache have also been observed.[2][10]

-

Serious Adverse Effects : Although rare, more severe adverse reactions associated with fluoroquinolones include photosensitivity, tendonitis, and an increased risk of tendon rupture.[2][4]

-

Drug Interactions : Balofloxacin may interact with nonsteroidal anti-inflammatory drugs (NSAIDs) and theophylline, potentially increasing the risk of convulsions.[2]

Conclusion

The initial investigations into balofloxacin for the treatment of respiratory tract infections suggest that it is a promising fluoroquinolone antibiotic. Its mechanism of action, which involves the dual inhibition of DNA gyrase and topoisomerase IV, provides a strong basis for its broad-spectrum antibacterial activity. Preclinical pharmacokinetic data support its oral administration, and early clinical studies have demonstrated positive efficacy in patients with various respiratory infections. While the safety profile is comparable to other drugs in its class, further large-scale clinical trials are necessary to fully establish its efficacy, safety, and optimal role in the management of respiratory tract infections, particularly in the context of emerging antibiotic resistance.

References

- 1. What is Balofloxacin used for? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Balofloxacin? [synapse.patsnap.com]

- 4. Balofloxacin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 5. Pharmacokinetics of the new fluoroquinolone balofloxacin in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of fluoroquinolones against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of acute exacerbations of chronic bronchitis: antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiotics in the treatment of acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical study on balofloxacin in respiratory tract infections [jstage.jst.go.jp]

- 10. Clinical effect of balofloxacin in respiratory tract infections [jstage.jst.go.jp]

- 11. 1mg.com [1mg.com]

Exploratory Studies of Balofloxacin Against Anaerobic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin is a third-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] While extensively studied for its efficacy in treating urinary tract and respiratory infections, its activity against anaerobic bacteria, crucial pathogens in various polymicrobial infections, warrants a detailed examination. This technical guide provides a comprehensive overview of the in vitro activity of Balofloxacin against a range of clinically significant anaerobic bacteria, details the experimental methodologies for its evaluation, and presents its mechanism of action.

Mechanism of Action

Like other fluoroquinolones, Balofloxacin's bactericidal activity stems from its ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2] By targeting these enzymes, Balofloxacin disrupts DNA synthesis, leading to bacterial cell death.[2] Resistance to Balofloxacin can emerge through mutations in the genes encoding these enzymes or via bacterial efflux pumps that actively remove the antibiotic from the cell.[2]

Figure 1: Mechanism of action of Balofloxacin.

Quantitative Data: In Vitro Activity of Balofloxacin Against Anaerobic Bacteria

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Balofloxacin against various anaerobic bacterial species. The data is compiled from a key study published in the Japanese Journal of Chemotherapy.

| Gram-Negative Anaerobic Bacilli | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 30 | 0.78 - 3.13 | 1.56 | 3.13 |

| Bacteroides thetaiotaomicron | 10 | 1.56 - 6.25 | 3.13 | 6.25 |

| Prevotella intermedia | 10 | ≤0.05 - 0.2 | 0.1 | 0.2 |

| Prevotella nigrescens | 10 | ≤0.05 - 0.2 | 0.1 | 0.2 |

| Porphyromonas asaccharolytica | 10 | 0.1 - 0.39 | 0.2 | 0.39 |

| Fusobacterium nucleatum | 10 | 0.2 - 0.78 | 0.39 | 0.78 |

| Gram-Positive Anaerobic Cocci | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Peptostreptococcus anaerobius | 10 | 0.2 - 1.56 | 0.78 | 1.56 |

| Peptostreptococcus asaccharolyticus | 10 | 0.2 - 0.78 | 0.39 | 0.78 |

| Peptostreptococcus magnus | 10 | ≤0.05 - 0.2 | 0.1 | 0.2 |

| Peptostreptococcus micros | 10 | ≤0.05 - 0.2 | 0.1 | 0.2 |

| Gram-Positive Spore-Forming Bacilli | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Clostridium perfringens | 10 | 0.1 - 0.39 | 0.2 | 0.39 |

| Clostridium difficile | 10 | 3.13 - 12.5 | 6.25 | 12.5 |

Experimental Protocols

The in vitro activity of Balofloxacin against anaerobic bacteria was determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Bacterial Strains: A diverse panel of recent clinical isolates of anaerobic bacteria were used, including species of Bacteroides, Prevotella, Porphyromonas, Fusobacterium, Peptostreptococcus, and Clostridium.

2. Culture Media: Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL) was the primary medium for susceptibility testing.

3. Inoculum Preparation: Bacterial colonies from 48-hour pure cultures were suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

4. MIC Determination by Agar Dilution: Serial twofold dilutions of Balofloxacin were incorporated into the molten Brucella agar. The prepared agar plates were then inoculated with the standardized bacterial suspensions using a Steers-Foltz replicator.

5. Incubation: The inoculated plates were incubated under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours.

6. Interpretation of Results: The MIC was defined as the lowest concentration of Balofloxacin that completely inhibited visible growth on the agar plate.

7. Quality Control: Reference strains, such as Bacteroides fragilis ATCC 25285 and Clostridium difficile ATCC 700057, were included in each batch of testing to ensure the accuracy and reproducibility of the results.

Figure 2: Workflow for MIC determination.

Conclusion

The exploratory studies of Balofloxacin reveal a variable spectrum of activity against anaerobic bacteria. It demonstrates good in vitro efficacy against several species of Prevotella, Porphyromonas, Fusobacterium, and Peptostreptococcus. However, its activity is more moderate against the Bacteroides fragilis group and notably weaker against Clostridium difficile. These findings suggest that while Balofloxacin may have a role in the treatment of certain mixed infections involving susceptible anaerobic pathogens, its use should be guided by specific susceptibility testing. Further clinical investigations are warranted to establish its therapeutic utility in anaerobic infections.

References

- 1. Antimicrobial Susceptibility Patterns and Wild-Type MIC Distributions of Anaerobic Bacteria at a German University Hospital: A Five-Year Retrospective Study (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of Newer Quinolones against <i>Bacteroides</i> Group Organisms [scite.ai]

The Pharmacokinetics and Oral Bioavailability of Balofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of balofloxacin, a fluoroquinolone antibiotic. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and experimental methodologies to support further research and development.

Executive Summary

Balofloxacin is a fluoroquinolone antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1][3][4] Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is critical for optimizing dosing regimens and ensuring clinical efficacy. This document synthesizes key pharmacokinetic data, outlines the experimental protocols used to generate this data, and provides visual representations of metabolic and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of balofloxacin have been evaluated in various animal models and in humans. The drug generally exhibits good oral absorption and a moderate plasma half-life.

Absorption and Oral Bioavailability

Balofloxacin is well absorbed after oral administration.[1] Studies in animals show variable but generally high bioavailability, with rats and dogs demonstrating near-complete absorption.[5] In humans, a bioequivalence study comparing capsule and tablet formulations reported a relative oral bioavailability of 99.1 ± 14.0%, indicating excellent absorption of the oral dosage form.[6][7]

Distribution

Following absorption, balofloxacin distributes into various body tissues. The in-vivo drug-protein binding rate has been determined to be approximately 35.6%.[6] Studies in pigmented rabbits have shown that balofloxacin penetrates intraocular tissues, with concentrations in the iris and ciliary body being significantly higher than in other intraocular tissues.[8]

Metabolism

Balofloxacin is primarily metabolized in the liver.[1] The main metabolic pathways involve glucuronidation and N-desmethylation, forming balofloxacin glucuronide and N-desmethyl balofloxacin.[5][9] These metabolites, along with the unchanged drug, are then eliminated from the body.

Excretion

The primary routes of elimination for balofloxacin and its metabolites are via urine and feces.[1] In rats and dogs, approximately 22% of an oral dose is excreted as unchanged balofloxacin in the urine within 24 hours.[5] In elderly human subjects, delayed and diminished urinary excretion has been observed, a finding attributed to age-related reductions in renal function.[10][11] A significant linear correlation exists between the renal clearance of balofloxacin and creatinine clearance.[6][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of balofloxacin derived from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Balofloxacin in Animal Models (Single Dose)

| Species | Dose (Oral) | Route | Cmax (µg/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

| Mice | 20 mg/kg | Oral | - | - | - | - | 19.03 | [5] |

| Rats | 20 mg/kg | Oral | - | - | - | - | 87.50 | [5] |

| Dogs | 20 mg/kg | Oral | - | - | - | - | 87.73 | [5] |

| Rabbits (Pigmented) | 20 mg/kg | Oral | 6.46 (plasma) | 1.0 | - | - | - | [8] |

| Rats | 5 mg/kg | IV | 2.44 | - | 5.10 | 6.79 | - | [6] |

| Rats | 10 mg/kg | IV | 6.19 | - | 7.78 | 17.23 | - | [6] |

| Rats | 20 mg/kg | IV | 9.59 | - | 8.95 | 26.02 | - | [6] |

Data presented as mean values. Dashes indicate data not reported in the cited source.

Table 2: Pharmacokinetic Parameters of Balofloxacin in Healthy Human Volunteers (Single 200 mg Oral Dose)

| Formulation | Cmax (mg/L) | Tmax (hr) | Half-life (t½) (hr) | AUC₀₋₃₆ (mg·h/L) | AUC₀₋∞ (mg·h/L) | Relative Bioavailability (%) | Reference |

| Capsule | 2.09 ± 0.76 | 1.0 ± 0.5 | 8.59 ± 1.48 | 15.15 ± 2.98 | 16.00 ± 3.13 | 99.1 ± 14.0 | [6][7] |

| Tablet | 1.95 ± 0.56 | 1.1 ± 0.5 | 8.79 ± 1.43 | 16.77 ± 11.36 | 18.64 ± 11.72 | (Reference) | [6][7] |

Data presented as mean ± standard deviation.

Experimental Protocols & Methodologies

The accurate determination of pharmacokinetic parameters relies on robust experimental designs and validated analytical methods.

Human Bioavailability Study Protocol

A representative study to determine the bioequivalence of two oral formulations of balofloxacin was conducted as follows:[7]

-

Study Design: A single-dose, randomized, two-way crossover study.

-

Subjects: 20 healthy human volunteers.

-

Dosing: Subjects received a single oral dose of 200 mg balofloxacin as either a capsule or a tablet. A washout period was observed before administration of the alternate formulation.

-

Sample Collection: Blood samples were collected at predetermined time points to characterize the plasma concentration-time profile.

-

Analytical Method: Plasma concentrations of balofloxacin were quantified using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[6][7]

Animal Pharmacokinetic Study Protocol

Pharmacokinetic studies in animal models typically involve the following steps:[5]

-

Animal Models: Common models include mice, rats, and dogs.

-

Dosing: Balofloxacin is administered via oral (gavage) and intravenous routes to determine oral bioavailability.

-

Sample Collection: Blood and urine samples are collected at various time points post-administration.

-

Analytical Method: Drug concentrations in plasma and urine are determined by a validated HPLC method.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of balofloxacin and its metabolites in biological matrices is crucial for pharmacokinetic studies.[9] A common and reliable method is RP-HPLC with UV or fluorescence detection.[9][12]

-

Sample Preparation: Typically involves protein precipitation from plasma samples followed by extraction. For metabolites like balofloxacin glucuronide, an initial hydrolysis step (e.g., with alkali) is required before extraction.[9]

-

Chromatographic Separation:

-

Column: Lichrospher ODS C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[6][7]

-

Mobile Phase: A mixture of aqueous and organic solvents, such as Water:Acetonitrile:Triethylamine:Acetic Acid (78:22:1:1 v/v/v/v).[6][7]

-

Detection: UV detection at approximately 295 nm or fluorescence detection for enhanced sensitivity.[6][7][9]

-

-

Validation: The method is validated for linearity, accuracy, precision, and sensitivity, with a typical linear range for calibration curves from 0.03 to 4.0 mg/L in plasma.[6][7]

Visualizations: Workflows and Pathways

Diagram: General Workflow for a Balofloxacin Pharmacokinetic Study

Caption: Workflow for determining pharmacokinetic parameters of balofloxacin.

Diagram: Metabolic Pathway of Balofloxacin

Caption: Primary metabolic pathways for balofloxacin.

Conclusion and Future Directions

Balofloxacin demonstrates favorable pharmacokinetic properties, including high oral bioavailability and extensive distribution, making it an effective agent for treating various bacterial infections. The primary routes of metabolism and excretion are well-defined. The provided data and methodologies serve as a valuable resource for drug development professionals. Future research could focus on population pharmacokinetics in diverse patient groups, including those with hepatic or severe renal impairment, and further investigate potential drug-drug interactions to refine dosing guidelines and enhance therapeutic outcomes.[13]

References

- 1. youtube.com [youtube.com]

- 2. Balofloxacin: View Uses, Side Effects and Medicines [truemeds.in]

- 3. What is the mechanism of Balofloxacin? [synapse.patsnap.com]

- 4. Balofloxacin - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]

- 5. Pharmacokinetics of the new fluoroquinolone balofloxacin in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Balofloxacin in Human Plasma by RP-HPLC and Its Application to Bioequivalence Research [journal11.magtechjournal.com]

- 8. [Pharmacokinetics of balofloxacin in the intraocular tissues of pigmented rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the new fluoroquinolone balofloxacin and its metabolites in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative study of pharmacokinetics of two new fluoroquinolones, balofloxacin and grepafloxacin, in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative study of pharmacokinetics of two new fluoroquinolones, balofloxacin and grepafloxacin, in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Balofloxacin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

Methodological & Application

Determining the Susceptibility of Bacteria to Balofloxacin: Application Notes and Protocols for MIC Determination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for determining the Minimum Inhibitory Concentration (MIC) of Balofloxacin, a fluoroquinolone antibiotic. Understanding the MIC is crucial for assessing the potency of new antimicrobial agents and for monitoring the emergence of resistant bacterial strains. The following sections detail the mechanism of action of Balofloxacin, standardized protocols for MIC determination, and a summary of its activity against various bacterial species.

Mechanism of Action

Balofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By targeting these enzymes, Balofloxacin disrupts these vital cellular processes, leading to bacterial cell death.[1][3] Resistance to Balofloxacin can emerge through mutations in the genes encoding these enzymes, which reduces the drug's binding affinity.[1]

Below is a diagram illustrating the mechanism of action of Balofloxacin.

Caption: Mechanism of Balofloxacin action.

Experimental Protocols for MIC Determination